4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidinyl group at the para position. The N-ethyl side chain is further functionalized with hydroxyl, furan-2-yl, and thiophen-2-yl moieties. The hydroxyl group may enhance solubility, while the dioxopyrrolidinyl moiety could influence metabolic stability compared to simpler sulfonamide derivatives .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18-9-10-19(24)22(18)14-5-7-15(8-6-14)30(26,27)21-13-20(25,16-3-1-11-28-16)17-4-2-12-29-17/h1-8,11-12,21,25H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXSUMBVABNZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in biological applications. Its unique structural features, including a dioxopyrrolidine moiety and a furan-thiophene hybrid, suggest diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, impacting metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to cell growth and apoptosis.
1. Antibody Production Enhancement
A study highlighted the compound's ability to enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. Key findings include:
- Increased mAb Production : The compound significantly increased monoclonal antibody yields.
- Metabolic Changes : It suppressed cell growth while enhancing glucose uptake and ATP levels during antibody production, indicating a shift in cellular metabolism favoring antibody synthesis .
2. Glycosylation Patterns
The compound was shown to alter glycosylation patterns in produced antibodies:
- Reduced Galactosylation : Lower levels of galactosylation were observed, which is crucial for the therapeutic efficacy of antibodies .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| PLOS ONE Study | Enhanced mAb production in CHO cells | Valuable for biopharmaceutical applications |
| Metabolic Study | Increased glucose uptake and ATP levels | Suggests modulation of metabolic pathways beneficial for antibody production |
| Glycosylation Analysis | Reduced galactosylation in antibodies | Potentially increases therapeutic efficacy |
Potential Therapeutic Applications
Given its biological activities, the compound may have several therapeutic applications:
- Biopharmaceuticals : As an enhancer for monoclonal antibody production, it can be pivotal in developing therapeutic antibodies for various diseases.
- Cancer Therapy : Its potential role as a histone deacetylase inhibitor opens avenues for research in cancer treatment and epigenetic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Cores
The compound shares structural motifs with several sulfonamide derivatives synthesized for biological activity studies:
Notes:
- The target compound’s molecular weight is higher due to the bulky dioxopyrrolidinyl and dual heterocyclic (furan/thiophene) groups.
- Unlike simpler sulfonamides (e.g., ), its synthesis likely requires multi-step functionalization to introduce the hydroxyl and heterocyclic groups.
Functional Group Analysis
- Dioxopyrrolidinyl vs. Triazole/Thiazole: Compounds like 1,2,4-triazole-3-thiones (e.g., [7–9] in ) lack the dioxopyrrolidinyl group but share sulfonylphenyl motifs.
- Furan/Thiophene vs. Pyridine/Fluorophenyl :
The dual furan-thiophene substituent in the target compound provides distinct electronic profiles (thiophene’s sulfur vs. furan’s oxygen) compared to fluorophenyl or pyridinyl groups in analogues (e.g., ). This may alter π-π stacking or dipole interactions in biological systems.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., [7–9] in ) contrasts with the target compound, which retains the dioxopyrrolidinyl carbonyl group (expected ~1700 cm⁻¹). The hydroxyl group (~3200–3600 cm⁻¹) may overlap with NH stretches in sulfonamides .
Research Implications and Gaps
- Biological Activity: While the evidence lacks direct data on the target compound, structurally related sulfonamides exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .
- Optimization Opportunities :
- Replace the hydroxyl group with a methoxy or acetoxy moiety to modulate solubility and metabolic stability.
- Compare with dioxopyrrolidinyl-free analogues to isolate the contribution of this group to bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
